safety data sheet (SDS) for 2-[(4-Methylphenyl)amino]-5-nitrobenzonitrile
safety data sheet (SDS) for 2-[(4-Methylphenyl)amino]-5-nitrobenzonitrile
Technical Guide & Safety Data Profile: 2-[(4-Methylphenyl)amino]-5-nitrobenzonitrile
Document Control:
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CAS Registry Number: 860732-07-6[1]
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Synonyms: 2-(p-Tolylamino)-5-nitrobenzonitrile; 5-Nitro-2-(p-toluidino)benzonitrile
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Role: High-Value Synthetic Intermediate (Kinase Inhibitor Scaffolds / Azo Dyes)
Part 1: Executive Technical Summary
2-[(4-Methylphenyl)amino]-5-nitrobenzonitrile is a specialized "push-pull" aromatic system used primarily as a scaffold in the synthesis of biologically active heterocycles (such as benzimidazoles and quinazolines) and solvatochromic dyes. Its structure combines an electron-withdrawing nitro group and a nitrile group with an electron-donating p-toluidine moiety, creating a highly polarized molecule with specific reactivity and safety profiles.
Unlike commodity chemicals, this substance is often synthesized in situ or procured in small research quantities. Consequently, standard safety documentation is often generic. This guide bridges the gap between basic SDS data and advanced research handling requirements, utilizing Structure-Activity Relationship (SAR) analysis to establish rigorous safety protocols.
Part 2: Hazard Identification & Toxicology (SAR Analysis)
Rationale: As a research intermediate, direct toxicological data is limited. The following profile is derived via "Read-Across" methodology from its parent pharmacophores: 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3) and p-Toluidine (CAS 106-49-0).
GHS Classification (Derived)
| Hazard Class | Category | Hazard Statement | Mechanistic Basis |
| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed | Nitrile metabolism (potential CN release) & Nitroaromatic toxicity. |
| Skin Sensitization | Cat 1 | H317: May cause allergic skin reaction | p-Toluidine moiety is a known sensitizer. |
| Germ Cell Mutagenicity | Cat 2 | H341: Suspected of causing genetic defects | Nitro reduction metabolites (hydroxylamines) can interact with DNA. |
| STOT - Repeated | Cat 2 | H373: May cause damage to organs (Blood/Liver) | Methemoglobinemia risk from nitro/aniline functionality. |
| Aquatic Toxicity | Cat 1 | H400: Very toxic to aquatic life | High lipophilicity (logP ~3.5) and nitroaromatic stability. |
Critical Health Hazards
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Methemoglobinemia: The nitro group can be metabolically reduced to a hydroxylamine, oxidizing ferrous hemoglobin (Fe2+) to ferric hemoglobin (Fe3+), impairing oxygen transport. Symptoms: Cyanosis (blue skin/lips), chocolate-brown blood, lethargy.
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Cyanide Potential: While the nitrile group on an aromatic ring is generally stable, thermal decomposition or strong oxidative metabolism can release cyanide ions (CN-).
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Carcinogenicity Warning: The structural analog p-toluidine is a suspected carcinogen. This intermediate should be handled as a potential carcinogen until proven otherwise.
Part 3: Handling, Storage, and Engineering Controls
Expert Insight: The high polarity and conjugation of this molecule suggest it will be a fine, electrostatic powder. Dust control is the primary safety objective.
Engineering Controls
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Primary Containment: All weighing and transfer operations must occur inside a Class I Biological Safety Cabinet or a Chemical Fume Hood with HEPA filtration.
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Process Isolation: Reactions involving this compound at >5g scale should be conducted in closed vessels.
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Static Control: Use anti-static weighing boats and grounded spatulas. The nitro group poses a deflagration risk if subjected to high electrostatic discharge (ESD) in dry environments.
Personal Protective Equipment (PPE)
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Respiratory: N95 (minimum) or P100 respirator if working outside a hood (not recommended).
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Dermal: Double-gloving strategy.
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Inner Layer: Nitrile (4 mil).
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Outer Layer: Nitrile (4-8 mil) or Neoprene.
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Rationale: Nitroaromatics can permeate thin nitrile rubber over time. Change outer gloves every 30 minutes.
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Ocular: Chemical splash goggles. Standard safety glasses are insufficient due to the dust hazard.
Storage Stability
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Condition: Store at 2-8°C (Refrigerated).
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Incompatibility: Keep strictly separated from Strong Reducing Agents (e.g., LiAlH4, Hydrazine) and Strong Acids .
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Risk: Reduction of the nitro group is exothermic; acid hydrolysis of the nitrile releases ammonia or carboxylic acids.
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Part 4: Synthesis & Validation Protocol
This protocol is designed to be "Self-Validating" using TLC and LCMS checkpoints to ensure identity and purity without unnecessary exposure.
Reaction: Nucleophilic Aromatic Substitution (SnAr) Precursors: 2-Fluoro-5-nitrobenzonitrile + p-Toluidine Solvent: DMSO or DMF (Polar Aprotic)
Step-by-Step Methodology
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Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-5-nitrobenzonitrile (1.0 eq) in anhydrous DMSO (5 mL/mmol).
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Base Addition: Add Potassium Carbonate (K2CO3) (1.5 eq). The suspension will remain heterogeneous.
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Reagent Addition: Add p-Toluidine (1.1 eq) in a single portion.
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Observation: The solution should turn from pale yellow to deep orange/red immediately (formation of the charge-transfer complex).
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Reaction: Heat to 80°C for 4-6 hours.
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Checkpoint 1 (TLC): Elute with 20% EtOAc/Hexane. Starting material (Rf ~0.6) should disappear; Product (Rf ~0.4, bright yellow/orange spot) appears.
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Workup (Quench): Pour the reaction mixture into crushed ice/water (10x volume).
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Self-Validation: The product should precipitate as a bright yellow/orange solid. If oil forms, the mixture is too warm or solvent remains.
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Purification: Filter the solid. Wash with water (3x) to remove DMSO and inorganic salts. Recrystallize from Ethanol/Water if necessary.
Analytical Validation (Expected Data)
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Appearance: Yellow to Orange crystalline powder.
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Melting Point: ~200-207°C (Consistent with nitroaniline analogs).
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1H NMR (DMSO-d6): Look for the NH singlet (broad, >9.0 ppm), aromatic protons of the benzonitrile core (doublet/singlet pattern), and the methyl group of the tolyl ring (~2.3 ppm).
Part 5: Emergency Response Protocols
First Aid (Specific to Nitro/Nitriles)
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Inhalation: Remove to fresh air. If lips are blue (cyanosis), administer oxygen immediately. Do not perform mouth-to-mouth resuscitation (risk of secondary poisoning).
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Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use ethanol (increases transdermal absorption of nitro compounds).
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Ingestion: Transport to ER immediately. Alert medical staff of "Nitroaromatic and Nitrile exposure."
Fire Fighting
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Hazard: Thermal decomposition produces Nitrogen Oxides (NOx) and Hydrogen Cyanide (HCN).
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Media: Dry chemical, CO2, or alcohol-resistant foam. Do not use solid water streams (scatters dust).
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Special Note: Firefighters must wear full butyl rubber suits and SCBA.
Part 6: Visualization of Workflow & Safety
The following diagram illustrates the synthesis logic and the integrated safety decision tree for handling this compound.
Caption: Figure 1. Integrated Synthesis and Safety Workflow for 2-[(4-Methylphenyl)amino]-5-nitrobenzonitrile, emphasizing engineering controls and validation checkpoints.
References
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PubChem. (2024).[3] 2-Amino-5-nitrobenzonitrile (Parent Scaffold) Compound Summary. National Library of Medicine. Retrieved from [Link]
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Organic Syntheses. (1952). Synthesis of p-Nitrobenzonitrile Derivatives. Org. Synth. 1952, 32, 11. Retrieved from [Link]
